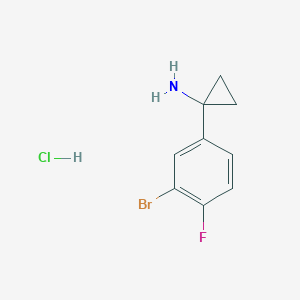
1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2287283-88-7 . It has a molecular weight of 266.54 . The IUPAC name for this compound is 1-(3-bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride” is 1S/C9H9BrFN.ClH/c10-7-5-6(1-2-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H . This code provides a specific representation of the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound is stored at room temperature .
Applications De Recherche Scientifique
Serotonin Neurones Inhibition : A study on 4-(p-bromophenyl)-bicyclo(2,2,2)octan-1-amine, a compound with a structure similar to the requested chemical, revealed its potential as a potent antagonist of serotonin depletion in the brain. This suggests a possible application in modulating serotonin activity, which is crucial in various neurological and psychological conditions (Fuller et al., 1978).
Cytotoxic Agents Synthesis : The synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which are structurally related to the compound , indicates their potential as potent cytotoxic agents. This highlights the compound's possible use in developing new cancer therapies (Mete et al., 2007).
Antimicrobial and Cytotoxic Activity : A study on azetidine-2-one derivatives of 1H-benzimidazole, bearing resemblance in structure to the compound of interest, showed significant antibacterial and cytotoxic properties. This suggests its potential in antimicrobial and cancer treatment research (Noolvi et al., 2014).
Organosilicon Chemistry : Research on 1,1,3,3-tetramethyl-1,3-disilacyclobutane, which is structurally related, delves into reactions that could be relevant for developing new organosilicon compounds. This can have implications in materials science and pharmaceuticals (Devine et al., 1975).
Cytotoxic Activity and Fluorescence Properties : A study on 3-hydroxyquinolin-4(1H)-one derivatives, similar in chemical behavior, highlighted their cytotoxic activity against cancer cell lines and fluorescence properties, suggesting potential use in bioimaging and cancer research (Kadrić et al., 2014).
Sigma Receptor Ligands : Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines were found to be a new class of σ receptor ligands. This discovery is significant for neurological research, as σ receptors are involved in many neurological disorders (Schinor et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like many amines, it may interact with various receptors or enzymes in the body, leading to changes in cellular function .
Biochemical Pathways
It’s worth noting that a structurally similar compound, (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine, has been used as an intermediate in the preparation of potent and selective dipeptidyl peptidase iv inhibitors .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Propriétés
IUPAC Name |
1-(3-bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-7-5-6(1-2-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWPVXSIZQBWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)F)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bifuran]-5-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2993001.png)
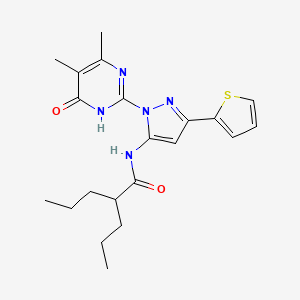
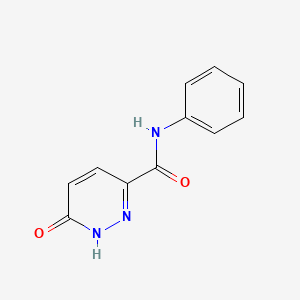
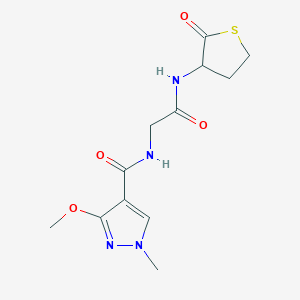
![7-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2993010.png)
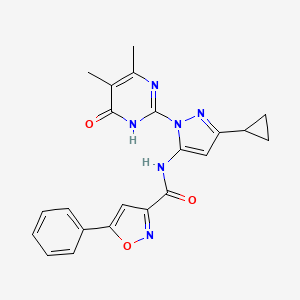

![N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide](/img/structure/B2993014.png)
![N-(4-bromophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2993015.png)
![methyl 3-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2993016.png)
![2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride](/img/structure/B2993017.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2993018.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)-4-piperidinecarboxamide](/img/structure/B2993019.png)
![4-isobutyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2993023.png)